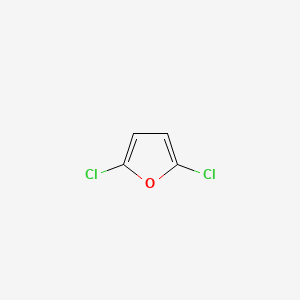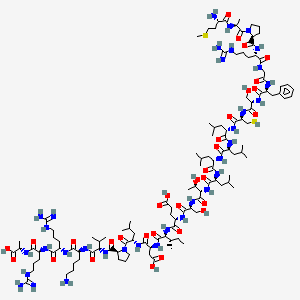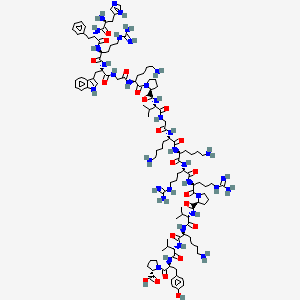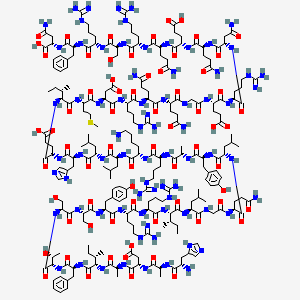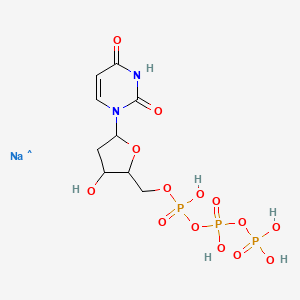
(2,3,4,6-Tetrafluorophenyl)methanol
Descripción general
Descripción
(2,3,4,6-Tetrafluorophenyl)methanol, also known as 4-TFM, is a fluorinated alcohol and a versatile building block for organic synthesis. It is a colorless liquid with a low boiling point and a very low vapor pressure, making it ideal for use in a variety of laboratory experiments and applications. 4-TFM is used in a variety of scientific research applications, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(2,3,4,6-Tetrafluorophenyl)methanol: is a valuable intermediate in medicinal chemistry. Its fluorinated phenyl group can significantly alter the pharmacokinetic properties of pharmaceuticals, such as increasing their metabolic stability and membrane permeability. This compound can be used to synthesize various bioactive molecules, including potential enzyme inhibitors and receptor modulators, which are crucial in drug discovery and development processes .
Materials Science
In materials science, (2,3,4,6-Tetrafluorophenyl)methanol serves as a precursor for synthesizing advanced polymers and co-polymers. These materials exhibit unique properties like solvatochromism and non-linear optical behavior, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Organic Synthesis
This compound is instrumental in organic synthesis, where it is used to introduce fluorinated aromatic groups into target molecules. Such modifications can lead to compounds with enhanced chemical resistance and stability, which are desirable traits for developing robust catalysts and reagents for various synthetic applications .
Analytical Chemistry
In analytical chemistry, (2,3,4,6-Tetrafluorophenyl)methanol can be utilized to create sensitive and selective analytical reagents. These reagents are capable of detecting and quantifying substances through methods like chromatography and spectroscopy, aiding in the analysis of complex chemical mixtures .
Environmental Science
The environmental applications of (2,3,4,6-Tetrafluorophenyl)methanol include its use in the synthesis of environmentally benign chemicals. Researchers aim to develop sustainable processes that minimize the use of hazardous substances and reduce the environmental footprint of chemical manufacturing .
Pharmaceutical Research
In pharmaceutical research, (2,3,4,6-Tetrafluorophenyl)methanol is used to create fluorinated derivatives of therapeutic agents. Fluorination can enhance drug properties, such as target specificity and metabolic stability, which is vital for the development of new and more effective medications .
Biochemistry
(2,3,4,6-Tetrafluorophenyl)methanol: plays a role in bioconjugation techniques in biochemistry. It can be used to modify biomolecules, such as proteins and nucleic acids, with fluorophores or other markers for biochemical assays, diagnostics, and research into biological processes .
Chemical Engineering
In chemical engineering, this compound is used in process optimization and the development of chemical processes. Its incorporation into various chemical reactions helps in designing efficient and scalable processes for the production of fine chemicals and pharmaceuticals .
Propiedades
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQTYVTBJQPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590728 | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,6-Tetrafluorophenyl)methanol | |
CAS RN |
53001-70-0 | |
| Record name | 2,3,4,6-Tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








